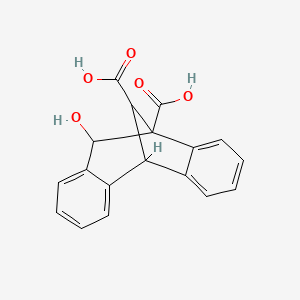
5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy-: is a complex organic compound with a unique structure that includes a methano bridge and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- typically involves a multi-step process. One common method includes the formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other substituent groups on the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new synthetic methodologies and the synthesis of complex organic molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its unique structure may interact with biological targets, potentially leading to the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- exerts its effects is not fully understood. its interactions with molecular targets likely involve the functional groups present in its structure, such as the hydroxy and carboxylic acid groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
5H-Dibenzo(a,d)cycloheptene: A structurally related compound with similar aromatic rings but lacking the methano bridge and additional functional groups.
10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol: Another related compound with a similar core structure but different functional groups.
Uniqueness: The presence of the methano bridge and the specific arrangement of functional groups in 5,10-Methano-10H-dibenzo(a,d)cycloheptene-10,12-dicarboxylic acid, 5,11-dihydro-11-hydroxy- distinguishes it from other similar compounds
Properties
CAS No. |
5469-60-3 |
|---|---|
Molecular Formula |
C18H14O5 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
8-hydroxytetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene-9,16-dicarboxylic acid |
InChI |
InChI=1S/C18H14O5/c19-15-10-6-2-1-5-9(10)13-11-7-3-4-8-12(11)18(15,17(22)23)14(13)16(20)21/h1-8,13-15,19H,(H,20,21)(H,22,23) |
InChI Key |
FITUJGMJDXXJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3(C(C(C2=C1)C4=CC=CC=C43)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


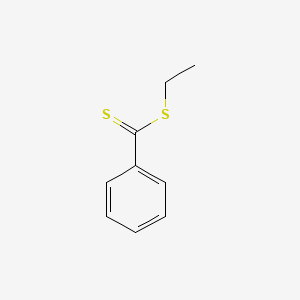
![[4-(Carbamoylamino)phenyl]arsonous acid](/img/structure/B14743353.png)
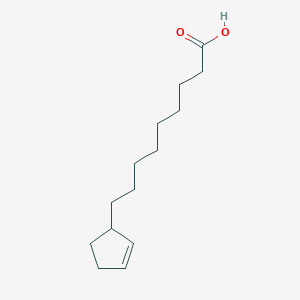
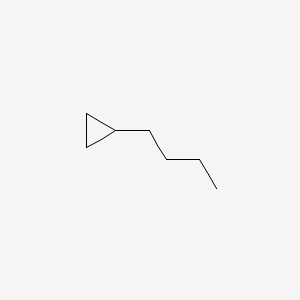
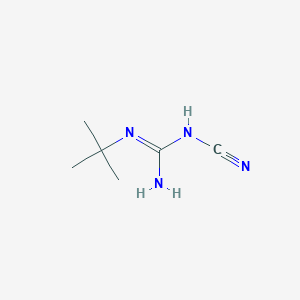
![N'-[4-Chloro-3-(trifluoromethyl)phenyl]-N,N-dimethylurea](/img/structure/B14743384.png)
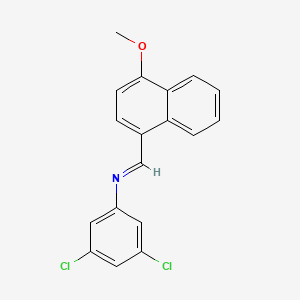
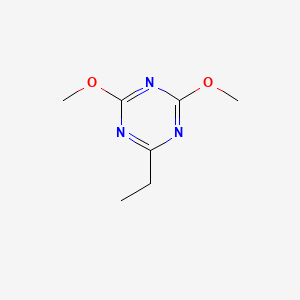
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)

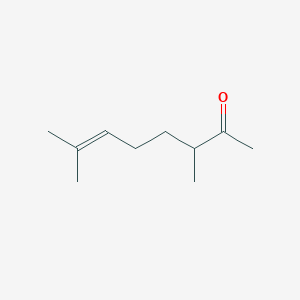
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

